molecular formula C15H22O14 B12070157 Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate

Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate

Cat. No.: B12070157
M. Wt: 426.33 g/mol
InChI Key: IJNUCPKHMXLNIK-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and ester functionalities

Preparation Methods

The synthesis of Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate typically involves multiple steps. One common method includes the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. After the addition of acetic acid and further heating, the reaction mixture is diluted with water and extracted with ethyl acetate. The crude product is then purified using column chromatography and high vacuum distillation, followed by recrystallization from hexane to obtain the final compound .

Chemical Reactions Analysis

Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of certain polymers and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. This interaction can lead to the modulation of enzymatic activities, inhibition of microbial growth, or scavenging of free radicals .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H22O14

Molecular Weight

426.33 g/mol

IUPAC Name

dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate

InChI

InChI=1S/C15H22O14/c1-24-11(21)8-5(17)4(16)6(18)13(27-8)29-15(14(23)26-3)10(20)7(19)9(28-15)12(22)25-2/h4-10,13,16-20H,1-3H3

InChI Key

IJNUCPKHMXLNIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)OC)O)O)C(=O)OC)O)O)O

Origin of Product

United States

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